6-N-Hidroxilaminopurina

Descripción general

Descripción

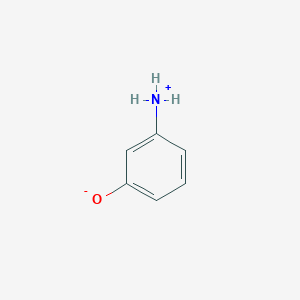

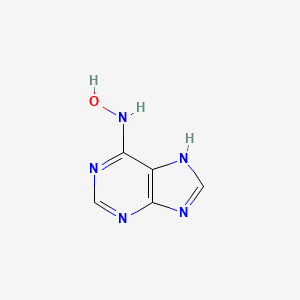

6-N-Hydroxylaminopurine (6-N-HAP) is a member of the class of 6-aminopurines that is adenine in which one of the exocyclic amino hydrogens is replaced by a hydroxy group . It is a potent mutagen in various organisms due to its ambiguous base-pairing properties .

Synthesis Analysis

The nucleotide analogue, 6-N-Hydroxylaminopurine deoxynucleoside triphosphate (dHAPTP), has been synthesized from 6-chloropurine by a procedure involving both enzymatic and chemical reagents .Molecular Structure Analysis

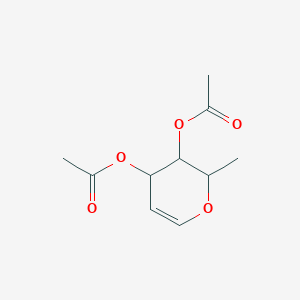

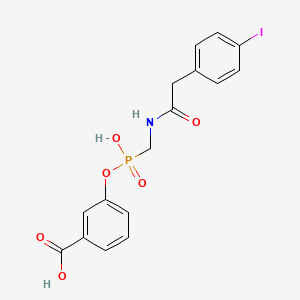

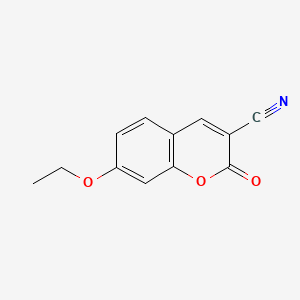

The 6-N-Hydroxylaminopurine molecule contains a total of 17 bond(s). There are 12 non-H bond(s), 10 multiple bond(s), 1 rotatable bond(s), 10 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), 1 hydroxylamine(s) (aromatic), 1 hydroxyl group(s), 1 Imidazole(s), and 1 Pyrimidine(s) .Chemical Reactions Analysis

6-N-Hydroxylaminopurine has been shown to have a strong bactericidal activity against group A Streptococcus, anti-proliferative activity against tumor cell lines, and protection of mice colonized with this bacterium from ultraviolet-induced skin tumors . It has also been shown to be a potent mutagen in Listeria monocytogenes, by increasing the mutation rate and inducing the SOS-response .Physical And Chemical Properties Analysis

6-N-HAP has a melting point of 260 °C (decomp), a boiling point of 273.11°C (rough estimate), and a density of 1.4456 (rough estimate). It is slightly soluble in aqueous acid and DMSO .Aplicaciones Científicas De Investigación

¡Claro! Aquí tienes un análisis completo de las aplicaciones de investigación científica de la 6-N-Hidroxilaminopurina (6-N-HAP), centrándose en seis aplicaciones únicas:

Agente antibacteriano y antivirulencia

La this compound ha mostrado un potencial significativo como agente antibacteriano y antivirulencia. Se ha descubierto que reduce la viabilidad del patógeno Gram-positivo Listeria monocytogenes actuando como un potente mutágeno, aumentando la tasa de mutación e induciendo la respuesta SOS. Además, disminuye la expresión de genes de virulencia al reducir tanto los niveles como la actividad del regulador de virulencia PrfA .

Agente mutagénico en levaduras

En levaduras, particularmente Saccharomyces cerevisiae, la 6-N-HAP se utiliza como agente mutagénico. Se ha empleado en la detección a escala del genoma para identificar genes cuyas deleciones confieren sensibilidad a los análogos mutagénicos de la base de purina. Esta investigación ayuda a comprender el control genético de la sensibilidad a los análogos de la base y los mecanismos que protegen a las células de las acciones mutagénicas y tóxicas de estos compuestos .

Estudios de replicación y reparación del ADN

La 6-N-HAP se utiliza en estudios relacionados con la replicación y reparación del ADN. Sus ambiguas propiedades de apareamiento de bases la convierten en un potente mutágeno, que es útil para investigar los mecanismos que garantizan la alta fidelidad de la replicación del ADN. Esto incluye los mecanismos de desintoxicación que eliminan las bases modificadas del conjunto de precursores del ADN para evitar mutaciones .

Investigación del cáncer

Los análogos de purina, incluida la 6-N-HAP, se han explorado por su potencial en la investigación del cáncer. Su capacidad para actuar como agentes citotóxicos al incorporarse al ADN y causar mutaciones los hace valiosos para estudiar la proliferación de células cancerosas y desarrollar nuevas terapias contra el cáncer. Las propiedades mutagénicas de la 6-N-HAP pueden ayudar a comprender cómo las células cancerosas responden al daño y la reparación del ADN .

Investigación antiviral

La 6-N-HAP también se ha investigado por sus propiedades antivirales. Se sabe que los análogos de purina son efectivos contra las infecciones virales, y la capacidad de la 6-N-HAP para interferir con la replicación del ADN se puede aprovechar para inhibir la replicación de los virus. Esto la convierte en una candidata para el desarrollo de fármacos antivirales, especialmente contra virus que dependen de la replicación del ADN .

Estudios de riboswitches bacterianos

La 6-N-HAP se utiliza en estudios que implican riboswitches bacterianos, que son elementos de ARN que se unen a metabolitos específicos y regulan la expresión génica. Al actuar como análogo a los ligandos naturales de los riboswitches, la 6-N-HAP puede bloquear el crecimiento y reducir la viabilidad de bacterias como Escherichia coli y Mycobacterium tuberculosis. Esta investigación es crucial para el desarrollo de nuevos fármacos antibacterianos dirigidos a los riboswitches .

Safety and Hazards

Mecanismo De Acción

Target of Action

6-N-Hydroxylaminopurine (6-N-HAP) primarily targets the guanine riboswitches in bacteria such as Listeria monocytogenes and Bacillus subtilis . Riboswitches are RNA elements that bind specific metabolites, leading to altered expression of downstream genes .

Mode of Action

6-N-HAP interacts with its targets by terminating the expression at guanine riboswitches, thereby preventing the expression of their downstream genes . Instead, 6-N-HAP acts as a potent mutagen, increasing the mutation rate and inducing the SOS-response .

Biochemical Pathways

The biochemical pathways affected by 6-N-HAP involve purine metabolism, cytoskeleton organization, and amino acid metabolism . The compound’s mutagenic properties are due to its ambiguous base-pairing properties, which result in a high mutagenic activity after their incorporation into DNA during replication .

Pharmacokinetics

It is known that the compound’s mutagenic and toxic effects depend on its conversion to the corresponding nucleotide .

Result of Action

The action of 6-N-HAP results in a reduction in the viability of certain bacteria, such as the Gram-positive pathogen Listeria monocytogenes . It also decreases virulence gene expression by reducing both the levels and activity of the virulence regulator PrfA . In yeast, it has been shown to induce sensitivity to mutagenic purine base analogs .

Análisis Bioquímico

Biochemical Properties

6-N-Hydroxylaminopurine plays a significant role in biochemical reactions due to its ability to mimic natural purines. It interacts with several enzymes and proteins, including DNA polymerases and riboswitches. In particular, 6-N-Hydroxylaminopurine can terminate expression at guanine riboswitches, preventing the expression of downstream genes . This interaction is crucial in its antibacterial effects, as it reduces the viability of pathogens like Listeria monocytogenes .

Cellular Effects

6-N-Hydroxylaminopurine has profound effects on various cell types and cellular processes. It acts as a potent mutagen, increasing the mutation rate and inducing the SOS response in bacteria . Additionally, it decreases virulence gene expression by reducing the levels and activity of the virulence regulator PrfA . These effects highlight its potential as an antibacterial agent.

Molecular Mechanism

The molecular mechanism of 6-N-Hydroxylaminopurine involves its incorporation into DNA, where it can replace both adenine and guanine during DNA synthesis . This ambiguous base-pairing leads to increased mutation rates. Furthermore, 6-N-Hydroxylaminopurine can inhibit the activity of certain enzymes, such as DNA polymerases, by mimicking natural nucleotides . This inhibition disrupts normal DNA replication and repair processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-N-Hydroxylaminopurine can change over time. The compound is relatively stable, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies . Over time, 6-N-Hydroxylaminopurine can lead to increased mutation rates and changes in gene expression, which may have lasting impacts on cellular metabolism and function .

Dosage Effects in Animal Models

The effects of 6-N-Hydroxylaminopurine vary with different dosages in animal models. At lower doses, it can effectively reduce bacterial viability without causing significant toxicity . At higher doses, 6-N-Hydroxylaminopurine may exhibit toxic effects, including increased mutation rates and potential adverse impacts on cellular function . These dosage-dependent effects are crucial for determining its therapeutic potential and safety.

Metabolic Pathways

6-N-Hydroxylaminopurine is involved in several metabolic pathways, particularly those related to purine metabolism. It interacts with enzymes such as adenosine deaminase and hypoxanthine-guanine phosphoribosyltransferase, which are involved in the salvage pathways of purine nucleotides . These interactions can affect metabolic flux and alter the levels of various metabolites within the cell .

Transport and Distribution

Within cells and tissues, 6-N-Hydroxylaminopurine is transported and distributed through specific transporters and binding proteins. These transporters facilitate its uptake and localization within the cell, where it can exert its effects . The distribution of 6-N-Hydroxylaminopurine is crucial for its activity, as it needs to reach specific cellular compartments to interact with its target biomolecules .

Subcellular Localization

The subcellular localization of 6-N-Hydroxylaminopurine is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that 6-N-Hydroxylaminopurine reaches its intended targets, such as DNA polymerases and riboswitches, to exert its biochemical effects .

Propiedades

IUPAC Name |

N-(7H-purin-6-yl)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5O/c11-10-5-3-4(7-1-6-3)8-2-9-5/h1-2,11H,(H2,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBCQWVQNMGNYEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=NC=N2)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4044959 | |

| Record name | N-Hydroxy-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5667-20-9 | |

| Record name | 6-Hydroxyaminopurine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5667-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-N-Hydroxylaminopurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005667209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-N-Hydroxylaminopurine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=516286 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Hydroxy-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-hydroxy-1H-adenine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.659 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.